4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol
Description
Properties
Molecular Formula |
C16H22N4O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H22N4O5S2/c1-23-14(24-2)11-20-15(17-18-16(20)26)12-4-3-5-13(10-12)27(21,22)19-6-8-25-9-7-19/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,26) |
InChI Key |
JZBNWTOYYPULHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydrazide Intermediate
- Starting from appropriate dicarbonyl esters or carboxylic acid derivatives, hydrazinolysis is performed using hydrazine hydrate in solvents like DMF under reflux conditions (e.g., 8 hours at elevated temperatures) to yield the hydrazide intermediate.
- This intermediate is crucial for subsequent cyclization to the triazole ring.
Cyclization to 1,2,4-Triazole-3-thiol Core
- The hydrazide reacts with carbon disulfide or ammonium thiocyanate under basic conditions (e.g., ethanolic potassium hydroxide) and reflux (up to 10 hours) to form the 1,2,4-triazole-3-thiol.
- Neutralization and recrystallization steps follow to purify the triazole-thiol compound.
Incorporation of 2,2-Dimethoxyethyl Group
- The 2,2-dimethoxyethyl substituent is typically introduced via alkylation or condensation reactions involving appropriate dimethoxyacetaldehyde derivatives.
- Reaction conditions vary but often involve mild heating and catalysis to ensure selective substitution on the triazole nitrogen or carbon atoms.
Microwave-Assisted Synthesis Enhancements
Recent advances have demonstrated that microwave irradiation can significantly improve the efficiency of triazole synthesis:
| Step | Conventional Method | Microwave-Assisted Method | Yield Improvement | Time Reduction |
|---|---|---|---|---|
| Cyclization to triazole-3-thiol | Reflux 8-10 h at 80-100°C | Microwave 5-15 min at 150-160°C | 75-90% → 85-97% | Hours → Minutes |
| Mannich base formation | Stirring 12 h at RT | Microwave 10-30 min at 120-140°C | 70-85% → 85-95% | Hours → Minutes |
Microwave methods reduce reaction times drastically while often improving yields and purity, making them highly attractive for preparing complex triazole derivatives including morpholine-substituted analogs.
Representative Reaction Scheme (Generalized)
$$
\text{Ester or acid derivative} + \text{Hydrazine hydrate} \xrightarrow[\text{Reflux}]{\text{DMF}} \text{Hydrazide intermediate}
$$
$$
\text{Hydrazide} + \text{CS}_2 \xrightarrow[\text{Reflux}]{\text{KOH, EtOH}} \text{1,2,4-Triazole-3-thiol}
$$
$$
\text{Triazole-3-thiol} + \text{Aromatic aldehyde} \xrightarrow[\text{Heat}]{\text{Solvent}} \text{Schiff base}
$$
$$
\text{Schiff base} + \text{Morpholine} + \text{Formaldehyde} \xrightarrow[\text{RT}]{\text{DMF}} \text{Mannich base (final product)}
$$
$$
\text{Mannich base} + \text{Dimethoxyacetaldehyde derivative} \rightarrow \text{4-(2,2-Dimethoxy-ethyl) substituted triazole}
$$
Data Summary Table of Preparation Parameters
| Step | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate | DMF | Reflux (~150) | 8 h | 70-80 | Intermediate formation |
| Cyclization | Carbon disulfide, KOH | EtOH | Reflux (80-100) | 10 h | 75 | Triazole-3-thiol ring closure |
| Schiff base formation | Aromatic aldehyde | DMF or neat | 160-170 (sand bath) | 3 h | 70-85 | Aryl substitution |
| Mannich reaction | Morpholine, formaldehyde | DMF | RT | 12 h | 80-90 | Introduction of morpholine moiety |
| Dimethoxyethyl substitution | Dimethoxyacetaldehyde | Variable | Mild heat | Variable | 60-75 | Alkylation step |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic bands for NH, C=S, aromatic C-H, and sulfonyl groups confirm functional group presence.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to methyl, methylene, aromatic, and morpholine protons validate structure.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weight.
- Melting Point (mp): Sharp melting points indicate purity and successful synthesis.
Example: IR bands at 3363 cm⁻¹ (NH), 1642 cm⁻¹ (C=N), and 1238 cm⁻¹ (S=O) confirm key functionalities.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced sulfonyl derivatives, and various substituted triazole and aromatic compounds.
Scientific Research Applications
Antiparasitic Activity
Research indicates that compounds similar to 4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol have shown promise in treating parasitic infections. For instance, modifications of triazole derivatives have been effective against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that specific substitutions on the triazole ring can enhance metabolic stability and potency against this parasite .
Anticancer Properties
Triazole derivatives are being investigated for their anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in various studies. For example, triazoles have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The presence of the morpholine sulfonyl group may enhance selectivity towards cancerous cells while minimizing effects on normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit activity against a range of bacteria and fungi. In laboratory settings, derivatives of this compound have demonstrated significant inhibition of microbial growth, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
The unique structure of this compound allows it to interact with various biological targets. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cytochrome P450 enzymes has been observed in related compounds, suggesting potential implications for drug metabolism and interactions .
Proteomics Research
This compound is utilized in proteomics research due to its ability to selectively bind to proteins of interest. The thiol group allows for covalent modifications that can facilitate the study of protein structures and functions . This application is particularly relevant in understanding disease mechanisms at a molecular level.
Table 1: Summary of Biological Activities
Case Study: Antiparasitic Efficacy Against Trypanosoma cruzi
A recent study focused on a series of triazole derivatives similar to this compound demonstrated significant antiparasitic activity. The researchers modified the substituents on the triazole ring and assessed their effects on metabolic stability and potency against Trypanosoma cruzi. The lead compound exhibited a pEC50 value indicating strong activity with minimal toxicity towards mammalian cells .
Mechanism of Action
The mechanism of action of 4-(2,2-dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols
Physicochemical Properties
- Solubility: The morpholine sulfonyl group enhances hydrophilicity compared to non-polar substituents like trifluoromethyl () .
- Stability : The dimethoxyethyl group may confer metabolic stability by resisting oxidative degradation, unlike compounds with benzylidene hydrazine moieties () .
Biological Activity
4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. Its unique structure incorporates a triazole ring, thiol group, and various substituents that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Triazole Ring : Known for its diverse biological activities.
- Thiol Group : Enhances reactivity and biological interactions.
- Morpholine-4-sulfonyl Group : Imparts specific pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Cellular Process Interference : It can disrupt signaling pathways critical for cell survival and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives can demonstrate significant antimicrobial properties. The specific compound has been noted for its effectiveness against various pathogens due to its ability to interfere with microbial enzyme systems.
Anticancer Activity
The compound has shown promise in anticancer research. Its structural analogs have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antiviral Properties
Emerging data suggest potential antiviral activity against RNA viruses. Compounds with similar structures have demonstrated efficacy in blocking viral replication.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives, the compound was tested against multiple bacterial strains. Results indicated an inhibition zone diameter significantly larger than that of control compounds, suggesting strong antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 18 | 10 |
| S. aureus | 20 | 12 |
| P. aeruginosa | 15 | 9 |
Study 2: Anticancer Activity
A series of in vitro experiments assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed IC50 values indicative of potent anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.0 |
| HeLa (Cervical) | 8.3 |
| A549 (Lung) | 6.7 |
Study 3: Antiviral Activity
In a recent investigation into antiviral properties, the compound was evaluated for its ability to inhibit the replication of HCV. The results demonstrated an EC50 value significantly lower than that of standard antiviral agents, indicating promising antiviral potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
